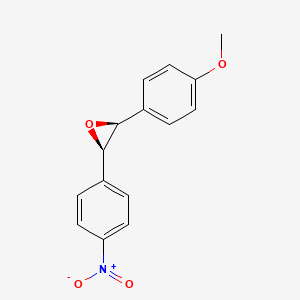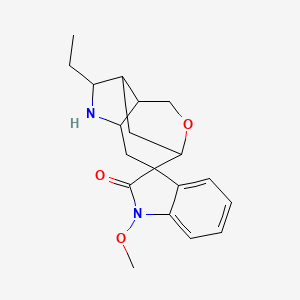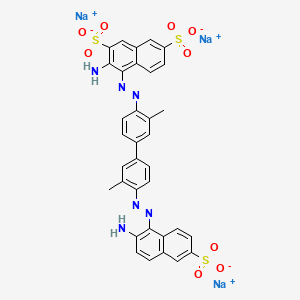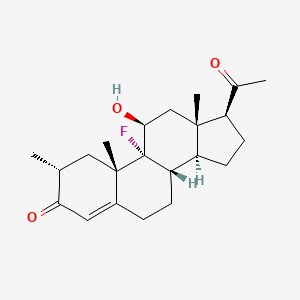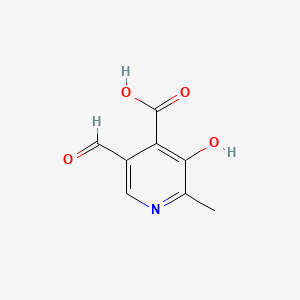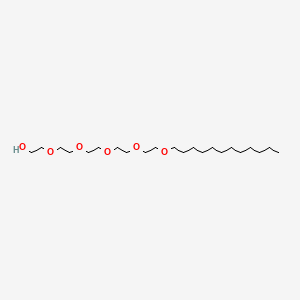
Pentaethylene glycol monododecyl ether
Übersicht
Beschreibung
Pentaethylene glycol monododecyl ether (C12E5) is a nonionic surfactant . It is formed by the ethoxylation chemical reaction of dodecanol (lauryl alcohol) to give a material with 5 repeat units of ethylene glycol .
Synthesis Analysis
The synthesis of Pentaethylene glycol monododecyl ether involves the ethoxylation of dodecanol (lauryl alcohol) to produce a material with 5 repeat units of ethylene glycol .Molecular Structure Analysis
The linear formula of Pentaethylene glycol monododecyl ether is CH3(CH2)11(OCH2CH2)5OH . It has a molecular weight of 406.60 .Chemical Reactions Analysis
Pentaethylene glycol monododecyl ether is formed by the ethoxylation chemical reaction of dodecanol (lauryl alcohol) to give a material with 5 repeat units of ethylene glycol .Physical And Chemical Properties Analysis
Pentaethylene glycol monododecyl ether has a density of 0.963 g/mL at 20 °C . It has a molecular weight of 406.60 g/mol .Wissenschaftliche Forschungsanwendungen
Drug Transporter Assay
Pentaethylene glycol monododecyl ether: is suitable for use in drug transporter assays . These assays are critical for understanding how drugs are absorbed, distributed, and excreted in the body. The compound’s properties make it an excellent candidate for studying drug solubility and transport across biological membranes.
Surface Modification of Hydrophobic Polymers
This compound has been used for the water-resistant surface modification of hydrophobic polymers . It spontaneously blooms to the surface of spin-cast hydrophobic polyisoprenes, creating hydrophilic surfaces. This application is significant for the chemical modification of rubbery polymers, offering insights into complex behaviors and stability against dissolution.
Study of Aggregate Size and Morphology
In scientific research, Pentaethylene glycol monododecyl ether has been utilized to investigate the size and morphology of aggregates . This is particularly relevant in the study of colloidal systems and nanomaterials, where understanding the aggregation process is essential for material design and application.
Vesicle Formation in Biological Membranes
The compound plays a role in the study of biological membranes and cell biology. At a certain concentration, it can form multilamellar vesicles under shear rate, which are crucial for understanding the structure and function of biological membranes .
Molecular Dynamics Simulations
Pentaethylene glycol monododecyl ether: has been the subject of molecular dynamics computer simulations to investigate its dynamic properties when adsorbed at air/water and oil/water interfaces . These studies provide detailed insights into the molecular orientation of surfactant molecules, which is vital for applications in emulsions and formulations.
Regulatory and Safety Assessments
The compound is listed in regulatory databases, which indicates its relevance in safety assessments and compliance with regulatory standards. Understanding its classification, labeling, and hazard statements is crucial for its safe handling and use in various applications .
Wirkmechanismus
Target of Action
Pentaethylene glycol monododecyl ether, also known as 3,6,9,12,15-PENTAOXAHEPTACOSAN-1-OL, is a nonionic surfactant . It primarily targets biological membranes and cell biology for vesicle formation .
Mode of Action
The compound interacts with its targets by forming a material with 5 repeat units of ethylene glycol through the ethoxylation chemical reaction of dodecanol (lauryl alcohol) . This interaction results in changes in the structure and function of the targeted biological membranes, leading to the formation of multilamellar vesicles under shear rate .
Biochemical Pathways
The affected biochemical pathway involves the formation of multilamellar vesicles. These vesicles are formed when a 40wt% solution of Pentaethylene glycol monododecyl ether is dissolved in D2O
Result of Action
The molecular and cellular effects of Pentaethylene glycol monododecyl ether’s action involve the formation of multilamellar vesicles . These vesicles are formed under shear rate when the compound is dissolved in D2O . This process is significant in the study of biological membranes and cell biology .
Action Environment
The action of Pentaethylene glycol monododecyl ether is influenced by environmental factors such as shear rate . The formation of multilamellar vesicles occurs under shear rate when the compound is dissolved in D2O . .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O6/c1-2-3-4-5-6-7-8-9-10-11-13-24-15-17-26-19-21-28-22-20-27-18-16-25-14-12-23/h23H,2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPRIVJANDLWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058632 | |
| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
| Record name | Pentaethylene glycol monododecyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16417 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Laureth-5 | |
CAS RN |
3055-95-6 | |
| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laureth-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



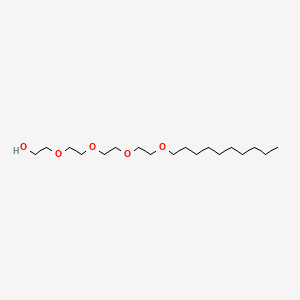
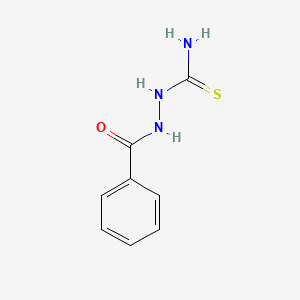
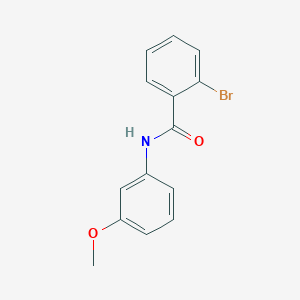
![2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one](/img/structure/B1204674.png)
